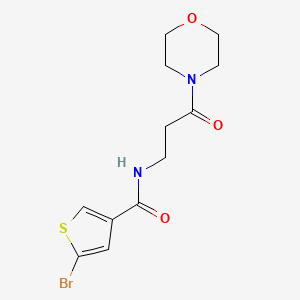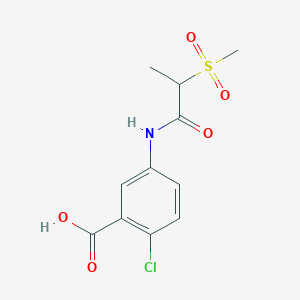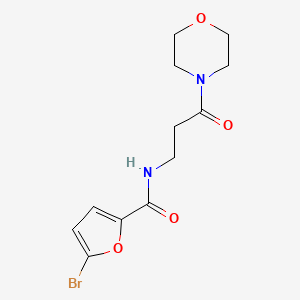
5-bromo-N-(3-morpholin-4-yl-3-oxopropyl)furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-N-(3-morpholin-4-yl-3-oxopropyl)furan-2-carboxamide, also known as BRD0705, is a chemical compound that has gained attention in the scientific community due to its potential use as a therapeutic agent.
Wirkmechanismus
The mechanism of action of 5-bromo-N-(3-morpholin-4-yl-3-oxopropyl)furan-2-carboxamide is not fully understood, but it is believed to act through several pathways. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in gene expression. In addition, it has been found to activate the AMP-activated protein kinase (AMPK) pathway, which regulates cellular energy homeostasis. Furthermore, 5-bromo-N-(3-morpholin-4-yl-3-oxopropyl)furan-2-carboxamide has been shown to inhibit the activity of the proteasome, a complex that degrades proteins.
Biochemical and Physiological Effects:
5-bromo-N-(3-morpholin-4-yl-3-oxopropyl)furan-2-carboxamide has been found to have various biochemical and physiological effects. In cancer cells, it has been shown to induce apoptosis and inhibit cell cycle progression. In addition, it has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Furthermore, 5-bromo-N-(3-morpholin-4-yl-3-oxopropyl)furan-2-carboxamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-bromo-N-(3-morpholin-4-yl-3-oxopropyl)furan-2-carboxamide in lab experiments is that it has been shown to have low toxicity in animal models. In addition, it is relatively easy to synthesize, making it readily available for research purposes. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on 5-bromo-N-(3-morpholin-4-yl-3-oxopropyl)furan-2-carboxamide. One area of interest is its potential use as a therapeutic agent in cancer treatment. Further studies are needed to determine its efficacy and safety in clinical trials. In addition, research on its mechanism of action may lead to the development of more potent and selective analogs. Furthermore, studies on its neuroprotective effects may lead to its use in the treatment of neurodegenerative diseases.
Synthesemethoden
5-bromo-N-(3-morpholin-4-yl-3-oxopropyl)furan-2-carboxamide can be synthesized through a series of chemical reactions. The starting material is furan-2-carboxylic acid, which is reacted with thionyl chloride to form furan-2-carbonyl chloride. This intermediate is then reacted with morpholine and ethyl 3-oxobutanoate to form the desired product, 5-bromo-N-(3-morpholin-4-yl-3-oxopropyl)furan-2-carboxamide.
Wissenschaftliche Forschungsanwendungen
5-bromo-N-(3-morpholin-4-yl-3-oxopropyl)furan-2-carboxamide has been studied for its potential use as a therapeutic agent in various diseases, including cancer, inflammation, and neurological disorders. It has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, 5-bromo-N-(3-morpholin-4-yl-3-oxopropyl)furan-2-carboxamide has been found to inhibit the growth of cancer cells by inducing apoptosis and blocking cell cycle progression. Furthermore, it has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Eigenschaften
IUPAC Name |
5-bromo-N-(3-morpholin-4-yl-3-oxopropyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O4/c13-10-2-1-9(19-10)12(17)14-4-3-11(16)15-5-7-18-8-6-15/h1-2H,3-8H2,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXQSEHBSTNZDOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CCNC(=O)C2=CC=C(O2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cyclopropyl-2-[3-(1-hydroxyethyl)pyrrolidin-1-yl]acetamide](/img/structure/B6642234.png)
![5-Fluoro-2-[(3-hydroxy-2,2-dimethylcyclobutyl)amino]benzonitrile](/img/structure/B6642241.png)
![4-[(3-Hydroxy-2,2-dimethylcyclobutyl)amino]benzonitrile](/img/structure/B6642246.png)
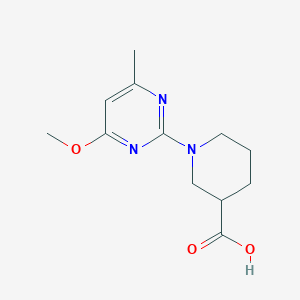
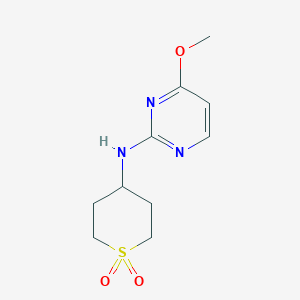
![N-[[1-[(2-chloro-3-fluorophenyl)methyl]triazol-4-yl]methyl]propan-2-amine](/img/structure/B6642265.png)

![8-methyl-3-(2H-tetrazol-5-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B6642284.png)
![N-[(2-chlorophenyl)methyl]-4-methoxypyrimidin-2-amine](/img/structure/B6642291.png)

![4-[(3-Morpholin-4-yl-3-oxopropyl)amino]benzonitrile](/img/structure/B6642298.png)
![3-[(3-Hydroxyphenyl)methylamino]-1-piperidin-1-ylpropan-1-one](/img/structure/B6642320.png)
